molecular formula C10H10F3N B14759555 3-Cyclopropyl-4-(trifluoromethyl)aniline

3-Cyclopropyl-4-(trifluoromethyl)aniline

Cat. No.: B14759555
M. Wt: 201.19 g/mol
InChI Key: FDTGLLPRZXDPLX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of 3-Cyclopropyl-4-(trifluoromethyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

3-Cyclopropyl-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

    3-(Trifluoromethyl)aniline: Similar in structure but lacks the cyclopropyl group.

    4-(Trifluoromethyl)aniline: Similar but with the trifluoromethyl group in a different position.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the trifluoromethyl group.

Uniqueness: 3-Cyclopropyl-4-(trifluoromethyl)aniline is unique due to the combination of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

3-cyclopropyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-4-3-7(14)5-8(9)6-1-2-6/h3-6H,1-2,14H2

InChI Key

FDTGLLPRZXDPLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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